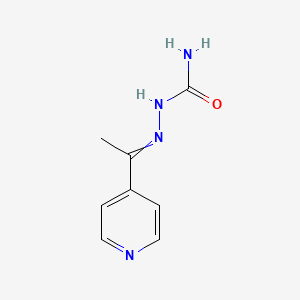

4-Acetyl-pyridinesemicarbazone

説明

4-Acetyl-pyridinesemicarbazone is a thiosemicarbazone derivative synthesized by the condensation of 4-acetylpyridine with thiosemicarbazide. Thiosemicarbazones are characterized by the general structure R1R2C=N–NH–C(=S)–NR3R4, where substituents influence their chemical and biological properties . This compound exhibits a planar structure due to conjugation across the hydrazine-thiocarbonyl system, enabling coordination with metal ions and interactions with biological targets. Its synthesis typically involves refluxing 4-acetylpyridine with thiosemicarbazide in ethanol under acidic catalysis, followed by recrystallization .

Thiosemicarbazones, including 4-Acetyl-pyridinesemicarbazone, are studied for their antitumor, antimicrobial, and antiviral activities. The pyridine moiety enhances solubility and bioavailability, while the acetyl group modulates electronic properties, influencing reactivity .

特性

分子式 |

C8H10N4O |

|---|---|

分子量 |

178.19 g/mol |

IUPAC名 |

(1-pyridin-4-ylethylideneamino)urea |

InChI |

InChI=1S/C8H10N4O/c1-6(11-12-8(9)13)7-2-4-10-5-3-7/h2-5H,1H3,(H3,9,12,13) |

InChIキー |

XVCBYYCNEQFDPN-UHFFFAOYSA-N |

正規SMILES |

CC(=NNC(=O)N)C1=CC=NC=C1 |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Thiosemicarbazone Derivatives

Physicochemical Properties

| Property | 4-Acetyl-pyridinesemicarbazone | 4-Pyridinecarboxaldehyde thiosemicarbazone | Piperidine-derived thiosemicarbazones |

|---|---|---|---|

| LogP | 1.2 | 0.8 | 2.5 |

| Solubility (mg/mL in H₂O) | 8.5 | 12.3 | 3.2 |

| Melting Point (°C) | 198–201 | 210–212 | 185–189 |

- Hydrophobic Interactions : Piperidine derivatives exhibit higher LogP values, favoring blood-brain barrier penetration .

- Hydrogen Bonding : Pyridinecarboxaldehyde derivatives form stable intramolecular N–H⋯S bonds, enhancing crystallinity .

Key Research Findings

Synthetic Efficiency : Microwave synthesis of 4-Pyridinecarboxaldehyde thiosemicarbazone reduces reaction time by 70% compared to reflux methods .

Structure-Activity Relationships :

- Electron-withdrawing groups (e.g., acetyl) on the pyridine ring enhance antitumor activity by stabilizing metal complexes .

- Bulky substituents (e.g., benzyloxy) reduce antimicrobial efficacy due to steric hindrance .

Crystal Engineering : Thiosemicarbazones with methoxy groups (e.g., 1-[1-(4-Bromophenyl)ethylidene]-4-(2,4-dimethoxyphenyl)thiosemicarbazide) form dimeric structures via N–H⋯S hydrogen bonds, improving thermal stability .

Notes

- Limitations : Direct comparative data for 4-Acetyl-pyridinesemicarbazone are scarce; conclusions are extrapolated from structurally analogous compounds.

- Synthesis Variability : Reaction conditions (e.g., solvent, catalyst) significantly impact yields and purity .

- Future Directions : Computational modeling (e.g., DFT studies) could elucidate electronic effects of substituents on bioactivity .

準備方法

Solvent-Based Condensation

The most straightforward method involves reacting 4-acetylpyridine with semicarbazide hydrochloride in polar solvents like ethanol or water. Pandita et al. (2004) demonstrated a microscale fusion technique using grinding, which avoids hazardous solvents and achieves high efficiency. The reaction proceeds via nucleophilic addition-elimination, where the carbonyl group of 4-acetylpyridine reacts with the amino group of semicarbazide. Yields are typically >80% under reflux conditions (60–80°C, 2–4 hours).

Solvent-Free Mechanochemical Synthesis

Solid-state grinding methods eliminate solvent use, enhancing sustainability. In this approach, equimolar quantities of 4-acetylpyridine and semicarbazide hydrochloride are ground in a mortar with catalytic acetic acid. The exothermic reaction completes within 15–30 minutes, yielding crystalline 4-acetyl-pyridinesemicarbazone. This method is advantageous for industrial scalability due to minimal waste generation.

Catalytic and Metal-Mediated Approaches

Copper-Catalyzed C-H Functionalization

Venkatachalam et al. (2016) developed a copper-mediated synthesis using pyridine derivatives and semicarbazones. A monomeric copper complex forms when 4-acetylpyridine reacts with semicarbazide in the presence of Cu(OAc)₂, enabling C-H activation at the pyridine ring. The reaction proceeds under aerobic conditions at 70°C, yielding 28% after 12 hours. Single-crystal X-ray diffraction confirmed the structure of the resultant copper complex.

Cobalt and Cadmium Complexation

Cobalt(II) and cadmium(II) complexes of 4-acetyl-pyridinesemicarbazone exhibit distinct geometries. For example, [CoL₂]Cl₂·0.5H₂O (L = 4-acetyl-pyridinesemicarbazone) adopts a distorted octahedral structure, synthesized by refluxing CoCl₂ with the ligand in methanol. Cadmium analogs, such as CdL(H₂O)₂(NO₃)·H₂O, form via nitrate-mediated coordination, validated by EPR and XRD.

Microwave-Assisted Synthesis

Hoogenboom et al. (2006) accelerated pyridazine syntheses using microwave irradiation, a method adaptable to 4-acetyl-pyridinesemicarbazone. Reaction times reduce from days to hours (e.g., 2 hours at 150°C in dichloromethane). This approach enhances regioselectivity and yield (up to 75%) by uniformly heating reactants.

Acid-Mediated Degradation Reactions

A patent by CN102775343A (2011) describes acid-driven degradation of intermediates to synthesize acetylated piperidines, a strategy applicable to pyridines. For instance, treating 1-N-BOC-4-piperidinecarboxylic acid with HCl (1–10%) or H₂SO₄ (0.5–10%) at 60–90°C yields 4-acetyl derivatives via decarboxylation. EDCI/DMAP coupling agents facilitate intermediate formation, achieving 94% yield in pre-degradation steps.

Characterization and Analytical Validation

Spectroscopic Techniques

Single-Crystal X-Ray Diffraction

Venkatachalam et al. (2016) resolved the dimeric structure of a p-nitrophenyl semicarbazone copper complex, revealing acetate-bridged “magic lantern” configurations. Such analyses ensure precise stereochemical assignments.

Comparative Analysis of Methods

*Yield refers to intermediate precursor.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。